molecular formula C18H14N2O3 B12449409 4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid CAS No. 340318-81-2

4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid

Cat. No.: B12449409
CAS No.: 340318-81-2
M. Wt: 306.3 g/mol
InChI Key: MQUZEFHEOKHZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid is a complex organic compound with a molecular formula of C18H14N2O3 This compound is characterized by the presence of a cyano group, a methylphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the reaction can be carried out by stirring the reactants without a solvent at room temperature or by using a steam bath at 70°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes. These processes are designed to optimize reaction conditions and improve yield. For instance, a microreactor system can be used to determine kinetic parameters and reaction rates, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

340318-81-2

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-[2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C18H14N2O3/c1-12-3-2-4-16(9-12)20-17(21)15(11-19)10-13-5-7-14(8-6-13)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)

InChI Key

MQUZEFHEOKHZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.